![molecular formula C10H12Cl2O B1442898 4-(3,4-Dichlorophenyl)butan-1-ol CAS No. 1343315-52-5](/img/structure/B1442898.png)
4-(3,4-Dichlorophenyl)butan-1-ol
Overview
Description
“4-(3,4-Dichlorophenyl)butan-1-ol” is a chemical compound with the molecular formula C10H12Cl2O . Its average mass is 219.108 Da and its monoisotopic mass is 218.026520 Da .
Molecular Structure Analysis
The InChI code for “4-(3,4-Dichlorophenyl)butan-1-ol” is 1S/C10H12Cl2O/c11-9-5-4-8 (7-10 (9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2 . The InChI key is FZPUOZORJTUXOL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-(3,4-Dichlorophenyl)butan-1-ol” is a liquid at room temperature .Scientific Research Applications
Biocatalysis in Drug Synthesis
4-(3,4-Dichlorophenyl)butan-1-ol: is a potential intermediate in the synthesis of chiral drugs. Biocatalysis, which uses microorganisms or enzymes to catalyze chemical reactions, can be employed to produce this compound with high enantioselectivity. This process is crucial for creating drugs that are safe and effective, as the chirality of a drug can significantly impact its interaction with biological targets .
Synthesis of Triple Reuptake Inhibitors
This compound has been evaluated for its role in the synthesis of triple reuptake inhibitors, which are a new class of antidepressants. These inhibitors work by affecting the neurotransmission of serotonin, norepinephrine, and dopamine, and have the potential for a more rapid onset and better efficacy compared to current antidepressants .
Development of Chiral Amines
The synthesis of chiral amines is another significant application. Chiral amines are valuable building blocks in pharmaceuticals and agrochemicals. The compound 4-(3,4-Dichlorophenyl)butan-1-ol can be used to create these amines, which are essential for the development of a wide range of therapeutic agents .
Industrial Applications
Beyond pharmaceuticals, 4-(3,4-Dichlorophenyl)butan-1-ol can be used in the synthesis of various industrial products. These include new dyes, fragrances, and other compounds that require specific chemical properties for their applications.
Green Chemistry
The use of 4-(3,4-Dichlorophenyl)butan-1-ol in biocatalytic processes aligns with the principles of green chemistry. These processes tend to reduce environmental pollution and offer high selectivity while avoiding extreme conditions that could lead to undesirable side reactions .
Research and Development
As a compound with multiple applications, 4-(3,4-Dichlorophenyl)butan-1-ol is a subject of ongoing research. It is studied for its potential to improve existing synthesis methods or develop new ones, contributing to the advancement of chemical sciences .
Safety and Hazards
properties
IUPAC Name |
4-(3,4-dichlorophenyl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUOZORJTUXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)butan-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.